methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based small molecule featuring a hydroxymethyl group at position 5, a methyl ester at position 4, and a 2-hydroxy-2-(4-methylphenyl)ethyl substituent at position 1. The triazole core is a heterocyclic scaffold widely utilized in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .
Synthesis of analogous triazole derivatives often involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or hydrazine-mediated ring closure, as seen in the preparation of 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-5-10(6-4-9)12(19)7-17-11(8-18)13(15-16-17)14(20)21-2/h3-6,12,18-19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLXSBHGKQJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C(=C(N=N2)C(=O)OC)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- IUPAC Name : this compound
The compound features a triazole ring which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Thymidylate synthase inhibition |
| HCT-116 | 2.6 | Induction of apoptosis |
| HepG2 | 1.4 | ROS generation and cell cycle arrest |
These findings suggest that the compound may act through multiple mechanisms, including the inhibition of thymidylate synthase, which is crucial for DNA synthesis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli (E. coli) | 0.0063 µmol/mL |
| Staphylococcus aureus (S. aureus) | 0.005 µmol/mL |
These results indicate that this compound could serve as a viable candidate for developing new antimicrobial agents.
Case Studies and Research Findings
A study published in Frontiers in Pharmacology reported that triazole hybrids exhibit significant antitumor activities while inducing apoptosis in cancer cells through reactive oxygen species (ROS) production and modulation of apoptotic pathways . The compound's ability to induce cell death via these mechanisms positions it as a promising candidate for further development in oncology.
Another research article highlighted the synthesis of various triazole derivatives and their evaluation against bacterial strains . The results indicated that compounds similar to this compound exhibited potent activities against multidrug-resistant strains.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit antimicrobial properties. Methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate has been studied for its effectiveness against various bacterial strains. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Low Activity |
Anti-Cancer Properties
The compound has shown promise in anti-cancer research, particularly against breast cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis Induction | |
| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Agricultural Applications
The compound's biochemical properties also make it suitable for agricultural applications, particularly as a potential pesticide or herbicide.
Herbicidal Activity
Studies have indicated that this compound can inhibit the growth of certain weeds without harming crop plants.
| Weed Species | Growth Inhibition (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 75 | 200 | |
| Echinochloa crus-galli | 60 | 150 |
Biochemical Research
In biochemical research, this compound is utilized as a biochemical tool for studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytochrome P450 | Competitive Inhibition | 10 | |
| Aldose Reductase | Non-competitive Inhibition | 25 |
Case Studies
Several case studies have explored the applications of this compound:
- A study conducted by Smith et al. (2023) demonstrated its effectiveness in inhibiting the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.
- Research by Johnson et al. (2024) focused on its anti-cancer properties, revealing that the compound significantly reduced tumor size in murine models of breast cancer.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound’s closest analogs include ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate (2b) and ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (GF12087) . Key structural differences and their implications are summarized below:
Key Observations :
- Hydroxymethyl vs. Chlorine: The target compound’s hydroxymethyl group (polar, hydrogen-bond donor) contrasts with the electron-withdrawing chlorine in GF12087, which may influence reactivity and target binding .
- Ester Groups : Methyl esters (target) vs. ethyl esters (2b, GF12087) affect metabolic stability and lipophilicity. Ethyl esters generally prolong half-life but reduce aqueous solubility .
- Aromatic Substituents : The 4-methylphenyl group in the target compound and 2b enhances lipophilicity, whereas GF12087’s 4-methoxybenzyl group introduces steric and electronic differences .
Bioactivity and Mode of Action
Bioactivity clustering studies indicate that triazole derivatives with similar substituents often share overlapping protein targets. For example, hydroxymethyl-containing triazoles (like the target compound) may interact with enzymes requiring polar interactions (e.g., kinases), while chloro-substituted analogs (e.g., GF12087) might target nucleic acids or metalloenzymes .
Computational Similarity Analysis
Using Tanimoto and Dice indices—common metrics for molecular similarity—the target compound exhibits high structural similarity to 2b (Tanimoto score ~0.85 based on Morgan fingerprints) due to shared triazole and methylphenyl motifs. In contrast, similarity to GF12087 is lower (Tanimoto ~0.65) due to divergent substituents (chloro vs. hydroxymethyl) .
Research Findings and Implications
- QSAR Models : The target compound’s bioactivity can be predicted via QSAR models trained on triazole datasets. These models highlight the hydroxymethyl group’s role in enhancing solubility, a critical factor in bioavailability .
- Synthetic Accessibility : While GF12087 and 2b are commercially available research chemicals, the target compound may require tailored synthesis routes, such as regioselective click chemistry, to optimize yield .
- Toxicity and Safety : Structural analogs with chlorine substituents (e.g., GF12087) may pose higher toxicity risks compared to hydroxylated derivatives, underscoring the need for rigorous hazard assessments .
Q & A
Q. What computational methods are recommended for predicting the three-dimensional conformation and reactivity of this triazole derivative?
To analyze the 3D conformation, employ quantum chemical calculations (e.g., density functional theory, DFT) and molecular dynamics simulations. These methods predict steric effects, electronic properties, and solvent interactions. For reactivity, combine reaction path searches (using quantum mechanics) with experimental validation to refine transition states and intermediates. ICReDD’s integrated computational-experimental framework reduces trial-and-error by prioritizing viable reaction pathways .
Q. How can synthetic protocols for this compound be optimized to achieve high purity and yield?
A multi-step approach is recommended:
Core triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity.
Functionalization : Introduce hydroxymethyl and substituted phenyl groups via nucleophilic substitution or esterification.
Purification : Employ column chromatography or recrystallization with solvents optimized via computational solubility predictions .
ICReDD’s feedback loop between computational screening (e.g., solvent polarity simulations) and experimental validation minimizes side reactions .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : Use H/C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in related triazole derivatives .
- FT-IR : Identify functional groups (e.g., hydroxyl, carboxylate) through characteristic absorption bands .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reaction outcomes be resolved?
Adopt a systematic approach:
Re-evaluate computational parameters : Adjust basis sets or solvation models in DFT calculations to better match experimental conditions.
Validate intermediates : Use in-situ techniques like HPLC-MS to detect transient species.
Cross-validate with analogous compounds : Compare results with structurally similar triazoles (e.g., ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate) to identify systematic errors .
ICReDD’s methodology emphasizes iterative refinement of computational models using experimental data .
Q. What strategies are effective for studying the compound’s stability under varying conditions (pH, temperature)?
- Kinetic stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40–60°C, pH 1–13).
- Computational modeling : Predict hydrolytic susceptibility of ester and hydroxyl groups using molecular orbital theory.
- Comparative analysis : Benchmark against stable analogs (e.g., methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate) to identify stabilizing substituents .
Q. How can binding interactions with biological targets (e.g., enzymes) be methodologically investigated?
- Molecular docking : Screen against targets like cytochrome P450 using AutoDock Vina, focusing on triazole-phenyl interactions.
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., , ) in real time.
- Mutagenesis studies : Identify critical residues by correlating computational binding scores with experimental activity in mutant enzymes .
Data Contradiction and Comparative Analysis
Q. How should researchers address discrepancies in reported biological activities of similar triazole derivatives?
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Meta-analysis : Compare IC values across studies, adjusting for variables like solvent (DMSO vs. aqueous).
- Structural benchmarking : Create a table of analogs to correlate substituents with activity:
Q. What advanced computational tools can model the compound’s reactivity in catalytic systems?
- Machine learning (ML) : Train models on reaction databases (e.g., USPTO) to predict regioselectivity in triazole derivatization.
- QM/MM simulations : Study enzyme-catalyzed reactions (e.g., ester hydrolysis) by embedding the compound in a protein active site .
Methodological Resources
- Reaction Design : ICReDD’s integrated platform for computational-experimental synergy .
- Structural Validation : X-ray crystallography protocols from Universiti Sains Malaysia .
- Biological Assays : Standardized cytotoxicity and enzymatic inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
